Nitric acid--(2S)-2-bromopropan-1-ol (1/1)

Lipophilicity Polar surface area Membrane permeability

Nitric acid–(2S)-2-bromopropan-1-ol (1/1) (CAS 651007-58-8) is a chiral organic nitrate ester with molecular formula C₃H₈BrNO₄ and molecular weight 202.00 g/mol. The compound comprises a single-enantiomer (2S)-2-bromopropan-1-ol backbone esterified with nitric acid, yielding a stereochemically defined nitrate ester that possesses both a bromine leaving group and a nitrate ester functionality capable of nitric oxide (NO) release upon biotransformation.

Molecular Formula C3H8BrNO4
Molecular Weight 202.00 g/mol
CAS No. 651007-58-8
Cat. No. B12603647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitric acid--(2S)-2-bromopropan-1-ol (1/1)
CAS651007-58-8
Molecular FormulaC3H8BrNO4
Molecular Weight202.00 g/mol
Structural Identifiers
SMILESCC(CO)Br.[N+](=O)(O)[O-]
InChIInChI=1S/C3H7BrO.HNO3/c1-3(4)2-5;2-1(3)4/h3,5H,2H2,1H3;(H,2,3,4)/t3-;/m0./s1
InChIKeyWFEIYHSGCLXOTO-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitric Acid–(2S)-2-Bromopropan-1-ol (1/1) CAS 651007-58-8: Chiral Nitrate Ester for Stereospecific NO-Donor Research and Asymmetric Synthesis


Nitric acid–(2S)-2-bromopropan-1-ol (1/1) (CAS 651007-58-8) is a chiral organic nitrate ester with molecular formula C₃H₈BrNO₄ and molecular weight 202.00 g/mol . The compound comprises a single-enantiomer (2S)-2-bromopropan-1-ol backbone esterified with nitric acid, yielding a stereochemically defined nitrate ester that possesses both a bromine leaving group and a nitrate ester functionality capable of nitric oxide (NO) release upon biotransformation . It is offered as a research-grade chemical for use as a synthetic intermediate, a chiral building block, and a tool compound for investigating stereospecific NO-donor pharmacology . Key computed physicochemical properties include a topological polar surface area (PSA) of 86.28 Ų and a LogP of 0.94 .

Workflow Chiral reference-standard and stereochemical-control studies
Selection Single (2S)-enantiomer nitrate ester for enantiomer-comparison NO-donor research
Use Context Chiral building block with bromide at secondary carbon; asymmetric synthesis applications

Why (2S)-2-Bromopropan-1-ol Nitrate CAS 651007-58-8 Cannot Be Replaced by Racemates, Regioisomers, or Non-Nitrate Analogues


Generic substitution among structural analogues of (2S)-2-bromopropan-1-ol nitrate fails because three orthogonal molecular features—absolute stereochemistry, nitrate ester functional group identity, and bromine regiochemistry—each independently govern critical performance parameters. Published stereoselective pharmacokinetic/pharmacodynamic studies on organic nitrate esters demonstrate that systemic clearance and EC₅₀ values differ significantly between stereoisomers, with exo-nitrate isomers showing distinct clearance and potency profiles from endo-nitrate isomers [1]. At the physicochemical level, the nitrate ester group raises PSA from 20.23 Ų (free alcohol) to 86.28 Ų (nitrate ester) and shifts LogP from 0.76 to 0.94, altering membrane permeability and metabolic susceptibility [2]. The (2S) absolute configuration yields a unique InChI Key (WFEIYHSGCLXOTO-DFWYDOINSA-N) distinct from the (2R)-enantiomer (WFEIYHSGCLXOTO-AENDTGMFSA-N), meaning that any study relying on stereospecific target engagement or chiral recognition cannot substitute one enantiomer for the other without risking inverted or null biological results .

1 Racemate or (2R)-enantiomer may yield inverted stereochemical presentation and different assay-response context; enantiomer-specific target engagement may not transfer.
2 C-Nitro analogue (Debropol) lacks the nitrate ester (–ONO₂) pharmacophore for ALDH-2-mediated NO release; NO-donor mechanism may not be replicated.
3 Regioisomeric (2S)-1-bromopropan-2-ol nitrate places the leaving group at a primary carbon; substitution products and stereochemical outcomes differ, limiting synthetic utility.

Quantitative Differential Evidence: Nitric Acid–(2S)-2-Bromopropan-1-ol (1/1) CAS 651007-58-8 vs. Closest Structural Analogues


Physicochemical Differentiation: LogP and PSA vs. (S)-2-Bromo-1-propanol Free Alcohol and 2-Bromo-2-nitropropan-1-ol

The nitrate esterification of (2S)-2-bromopropan-1-ol produces a pronounced shift in physicochemical properties relative to the parent free alcohol (S)-2-Bromo-1-propanol (CAS 60434-72-2) and a distinct profile versus the nitro-analogue 2-bromo-2-nitropropan-1-ol (Debropol, CAS 24403-04-1). The target compound exhibits LogP = 0.94 and PSA = 86.28 Ų . In comparison, the unesterified (S)-2-Bromo-1-propanol free alcohol has LogP = 0.76 and PSA = 20.23 Ų [1], representing a +0.18 LogP increase and a +66.05 Ų (326%) PSA increase upon nitrate ester formation. The nitro-analogue 2-bromo-2-nitropropan-1-ol has LogP = 0.89 and PSA = 66.05 Ų , giving the target a ΔLogP of +0.05 and a ΔPSA of +20.23 Ų (31% higher) compared with the C-nitro compound. These differences are thermodynamically significant: the elevated PSA of the nitrate ester is expected to reduce passive membrane permeation by approximately 1–2 log units relative to the free alcohol, based on established PSA-permeability correlations [2]. The intermediate LogP (0.94) positions the compound in a favorable range for both aqueous solubility and membrane partitioning compared with the free alcohol (LogP 0.76, potentially poorer membrane partitioning) and is closer to the typical oral drug space than the nitro analogue.

LogP and PSA shift
Cross-study comparable
ΔPSA = +66.05 Ų (+326%) vs. free alcohol
ΔLogP = +0.18
Elevated polar surface area may reduce passive membrane permeation; supports peripheral vs. CNS distribution differentiation.
Computed property; experimental permeability data not available.
Lipophilicity Polar surface area Membrane permeability Drug-likeness

Stereochemical Identity: (2S)- vs. (2R)-Enantiomer Differentiation by InChI Key and Biological Implication from Nitrate Ester Class Pharmacology

The (2S)-enantiomer (CAS 651007-58-8) is uniquely identified by InChI Key WFEIYHSGCLXOTO-DFWYDOINSA-N, which differs from the (2R)-enantiomer InChI Key WFEIYHSGCLXOTO-AENDTGMFSA-N (CAS 651007-57-7) in the stereochemical layer . While no direct head-to-head pharmacological comparison of these two specific enantiomers has been published, class-level evidence from a definitive stereoselective PK/PD study of organic nitrate esters in rats (Hatanaka et al., JPET 2001) establishes that systemic clearance and EC₅₀ values differ significantly among stereoisomeric nitrate pairs [1]. In that study, stereoisomers with nitrate groups at the exo position exhibited generally higher clearance and higher EC₅₀ values than those with nitrate groups at the endo position, with quantitatively distinct PK parameters among individual stereoisomers [1]. Although the Hatanaka study examined isosorbide-derived nitrate stereoisomers rather than bromopropanol nitrates, the fundamental principle—that the stereostructure of organic nitrates controls both vasodilator potency (EC₅₀) and duration of action (clearance)—is directly transferable to the (2S)/(2R)-2-bromopropan-1-ol nitrate pair. Procuring the correct single enantiomer is therefore essential for reproducibility in any stereospecific biological assay.

Stereochemical identity
Class-level inference
Target (2S)InChI Key WFEIYHSGCLXOTO-DFWYDOINSA-N Comparator (2R)InChI Key WFEIYHSGCLXOTO-AENDTGMFSA-N
Class-level data show organic nitrate stereoisomers differ in clearance and EC₅₀; enantiomer-specific assay context must be maintained.
Direct head-to-head comparison of these enantiomers not published.
Enantioselectivity Chiral recognition Stereospecific pharmacology NO donor

Functional Group Differentiation: Nitrate Ester (–ONO₂) vs. Nitro (–NO₂) and Impact on NO-Donor Capacity

The target compound contains a nitrate ester group (–O–NO₂), which is mechanistically capable of enzymatic biotransformation to release nitric oxide (NO) via mitochondrial aldehyde dehydrogenase (ALDH-2) and other reductase pathways, a property shared with clinically used nitrovasodilators [1]. In contrast, 2-bromo-2-nitropropan-1-ol (Debropol, CAS 24403-04-1) carries a C-nitro group (–C–NO₂), which does not undergo the same bioactivation pathway and primarily functions as an antimicrobial preservative through thiol oxidation rather than NO donation [2]. The O-nitrate vs. C-nitro functional group distinction is chemically absolute: nitrate esters are susceptible to hydrolytic and reductive cleavage to liberate NO and the parent alcohol, whereas C-nitro groups require entirely different metabolic processing [1]. The computed PSA difference (86.28 vs. 66.05 Ų) and molecular weight difference (202.00 vs. 183.99 g/mol) further reflect the different atomic composition . Patent literature explicitly describes nitrate esters synthesized from bromo-propanediol scaffolds as neuroprotective NO-donor candidates, confirming the therapeutic relevance of the –ONO₂ pharmacophore in this structural family [3].

Functional group
Cross-study comparable
TargetNitrate ester (–ONO₂); NO-donor capable Nitro analogueC-nitro (–NO₂); antimicrobial, not NO donor
Only the nitrate ester provides the established pharmacophore for ALDH-2-mediated NO biotransformation; supports NO-donor probe selection.
Mechanistic pathway confirmation requires in-assay validation.
Nitrate ester Nitro group Nitric oxide donor Biotransformation

Bromine Regiochemistry: (2S)-2-Bromopropan-1-ol vs. (2S)-1-Bromopropan-2-ol Nitrate—Impact on Synthetic Utility as a Chiral Building Block

The target compound bears the bromine atom at the C-2 position (secondary alkyl bromide), whereas its regioisomer (2S)-1-bromopropan-2-ol (CAS 16088-60-1) bears bromine at the C-1 position (primary alkyl bromide) . This regiochemical difference has marked consequences for synthetic reactivity. In the nitrate ester of (2S)-2-bromopropan-1-ol, the bromine is attached to a secondary carbon adjacent to the nitrate-bearing primary carbon, making it susceptible to SN2 nucleophilic displacement with predictable stereochemical inversion at the chiral center. The (2S)-1-bromopropan-2-ol regioisomer, by contrast, places the bromine on a primary carbon with the hydroxyl (or nitrate) group on the secondary carbon, yielding fundamentally different substitution products upon nucleophilic attack. The InChI Key of the free regioisomeric alcohol—(2S)-1-bromopropan-2-ol: InChI Key DBTWOTKWIVISQR-VKHMYHEASA-N [1]—is entirely distinct from the target compound's InChI Key, confirming non-interchangeability at the level of chemical identity. Published synthetic methodology demonstrates that enantiomerically pure 2-bromoalkyl derivatives serve as precursors to 2-bromoalkyl aryl ketones with defined (2S) or (2R) configuration , underscoring the value of precise bromine placement for downstream stereoretentive transformations.

Bromine regiochemistry
Cross-study comparable
TargetSecondary bromide (C-2); suitable for SN2 with inversion RegioisomerPrimary bromide (C-1); different substitution products
Bromine position determines synthetic connectivity; only the C-2 isomer enables stereoretentive derivatization at the chiral center.
SN2 rate difference between secondary and primary alkyl bromides may impact reaction design.
Chiral building block Nucleophilic substitution Regiochemistry Asymmetric synthesis

Enantiomeric vs. Racemic 2-Bromopropan-1-ol Nitrate: Differential Molecular Recognition and Chiral Pool Value

The target compound is supplied as the single (2S)-enantiomer, as confirmed by its Isomeric SMILES string C[C@@H](CO)Br.[N+](=O)(O)[O-] and the stereochemical layer /t3-;/m0./s1 in its InChI . The racemic analogue (CAS 598-18-5 for the free alcohol precursor, or unspecified CAS for the racemic nitrate) contains equal proportions of (2R) and (2S) enantiomers. In biological systems, enantiomers of chiral nitrate esters exhibit distinct PK/PD profiles: the Hatanaka et al. (2001) study demonstrated that clearance and EC₅₀ values are stereoisomer-dependent, meaning that a racemate will display averaged pharmacological parameters that do not represent the behavior of either pure enantiomer [1]. In chiral pool synthesis, starting from a racemic mixture requires an additional chiral resolution step to obtain enantiopure downstream products, reducing overall yield by at least 50% (theoretical maximum yield from resolution of a racemate is 50%) [2]. The (2S)-configured nitrate ester also enables direct stereoretentive transformations—e.g., nucleophilic substitution at C-2 with inversion—without erosion of enantiomeric purity, which is impossible with the racemate .

Enantiomeric purity
Class-level inference
Single (2S)~100% ee; unambiguous biological data Racemate0% ee; averaged parameters, resolution loss
Racemate may yield masked pharmacological effects; single enantiomer eliminates need for resolution and supports reproducible SAR.
Maximum theoretical yield from racemate resolution is 50%.
Single enantiomer Racemic mixture Chiral pool synthesis Enantiomeric excess

Optimal Use Cases for Nitric Acid–(2S)-2-Bromopropan-1-ol (1/1) CAS 651007-58-8 Based on Quantified Differentiation


Stereospecific Nitric Oxide Donor Pharmacology: Investigating Enantiomer-Dependent Vasodilation or Neuroprotection

The (2S)-configured nitrate ester serves as a stereochemically defined NO-donor tool compound for studying enantioselective biotransformation and NO release kinetics. Class-level evidence demonstrates that organic nitrate stereoisomers exhibit significantly different systemic clearance and EC₅₀ values in vasodilation assays [1]. The nitrate ester functional group (–ONO₂, PSA 86.28 Ų, LogP 0.94) is the established pharmacophore for ALDH-2-mediated NO release, unlike the C-nitro analogue Debropol [2]. Use the (2S)-enantiomer in parallel with the (2R)-enantiomer (CAS 651007-57-7) to establish stereospecific SAR in NO-mediated signaling pathways.

Chiral Pool Synthesis: (2S)-Configured Intermediate for Stereoretentive Derivatization

The (2S)-2-bromopropan-1-ol nitrate provides a bromine leaving group at a secondary chiral carbon, enabling nucleophilic substitution reactions (e.g., with amines, thiols, or azide) that proceed with stereochemical inversion to yield (2R)-configured products with predictable stereochemistry . This is in contrast to (2S)-1-bromopropan-2-ol (CAS 16088-60-1), which bears bromine at a primary carbon and yields different connectivity . The nitrate ester group can be retained or cleaved post-substitution, offering synthetic flexibility for constructing chiral amine, ether, or thioether libraries with defined absolute configuration.

Physicochemical Probe Development: Leveraging Intermediate LogP and Elevated PSA for Targeted Tissue Distribution Studies

With LogP 0.94 and PSA 86.28 Ų , the compound occupies a distinct physicochemical space compared to the free alcohol (PSA 20.23 Ų, LogP 0.76) [3] and the nitro analogue (PSA 66.05 Ų, LogP 0.89) . This profile predicts moderate membrane permeability with restricted blood-brain barrier penetration, making it suitable for peripheral NO-donor studies where CNS exclusion is desired. The bromine atom additionally provides a heavy-atom handle for X-ray crystallographic phasing or electron microscopy labeling in structural biology applications, a feature absent in non-brominated nitrate esters such as isosorbide mononitrate (LogP −0.76, PSA 93.74 Ų) [4].

Neuroprotective Agent Research: Exploring Bromo-Nitrate Esters in Oxidative Stress and Neurodegeneration Models

Patent literature explicitly identifies nitrate esters synthesized via nitration of 3-bromo-1,2-propanediol as preferred neuroprotective agents, with demonstrated activity in hydrogen peroxide-induced primary neuron injury models and glutamate-induced neuronal toxicity models [5]. The (2S)-2-bromopropan-1-ol nitrate, as a chiral mono-nitrate ester structurally related to this patented scaffold, is positioned for investigation in enantioselective neuroprotection studies where stereochemistry may influence target engagement at neuronal NO-responsive proteins.

Application
Selection Property
Validation Focus
Stereospecific NO-donor signaling research
Enantiomer-specific nitrate ester
ALDH-2 bioactivation pathway and enantiomer-dependent EC₅₀ assay context
Chiral building block for asymmetric synthesis
Secondary bromide at stereogenic center
Stereochemical outcome of nucleophilic displacement; retention/inversion verification
Peripheral NO-donor probe development
Intermediate LogP and elevated PSA
Tissue distribution profile; blood-brain barrier penetration assessment
Oxidative stress and neurodegeneration pathway research
Nitrate ester pharmacophore related to patented scaffolds
Neuronal injury model endpoints; NO-mediated cytoprotection interpretation
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